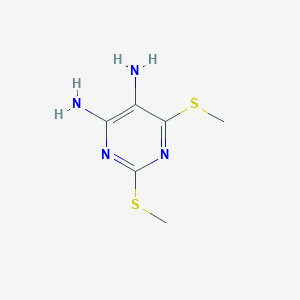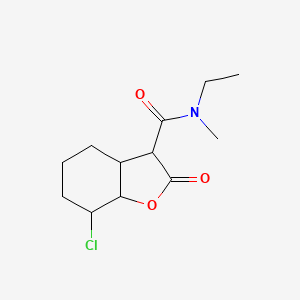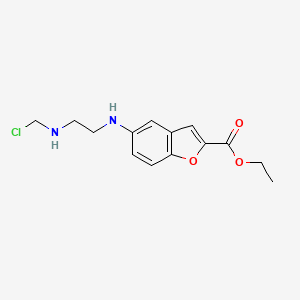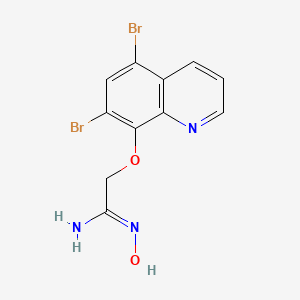
2,6-Bis(methylsulfanyl)pyrimidine-4,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(methylthio)pyrimidine-4,5-diamine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of two methylthio groups at positions 2 and 6, and two amino groups at positions 4 and 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(methylthio)pyrimidine-4,5-diamine typically involves the reaction of appropriate starting materials under specific conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is also tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2,6-Bis(methylthio)pyrimidine-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
科学的研究の応用
2,6-Bis(methylthio)pyrimidine-4,5-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
作用機序
The mechanism of action of 2,6-Bis(methylthio)pyrimidine-4,5-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the nature of the substituents on the pyrimidine ring .
類似化合物との比較
Similar Compounds
2,4,6-Trisubstituted Pyrimidines: These compounds have similar structures but differ in the nature and position of substituents.
Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 2,6-dimethylthiopyrimidine share structural similarities but have different functional groups.
Uniqueness
2,6-Bis(methylthio)pyrimidine-4,5-diamine is unique due to the specific arrangement of methylthio and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
61772-85-8 |
|---|---|
分子式 |
C6H10N4S2 |
分子量 |
202.3 g/mol |
IUPAC名 |
2,6-bis(methylsulfanyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C6H10N4S2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h7H2,1-2H3,(H2,8,9,10) |
InChIキー |
IXZUCRGIXBNBTH-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=NC(=C1N)N)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)



![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinoline-8-carboxylic acid](/img/structure/B12901489.png)


![3-Oxobutyl furo[2,3-c]pyridazine-5-carboxylate](/img/structure/B12901504.png)





![[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B12901536.png)
